molecular formula C13H10ClNO4 B14598755 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol CAS No. 61148-01-4

5-(4-Chloro-2-methylphenoxy)-2-nitrophenol

Cat. No.: B14598755
CAS No.: 61148-01-4
M. Wt: 279.67 g/mol
InChI Key: QLMVRNURXADGMQ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group on the phenoxy ring, and a nitro group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-methylphenol with 2-nitrophenol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenoxy)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chloro-2-methylphenoxy)-2-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the phenol group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is unique due to the presence of both a nitro and phenol group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61148-01-4

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

5-(4-chloro-2-methylphenoxy)-2-nitrophenol

InChI

InChI=1S/C13H10ClNO4/c1-8-6-9(14)2-5-13(8)19-10-3-4-11(15(17)18)12(16)7-10/h2-7,16H,1H3

InChI Key

QLMVRNURXADGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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